molecular formula C16H12Br2N2O2 B13136428 1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione CAS No. 62062-72-0

1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione

Cat. No.: B13136428
CAS No.: 62062-72-0
M. Wt: 424.09 g/mol
InChI Key: DHHMIZCURSKKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of bromine and methylamino groups, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione typically involves the bromination of anthraquinone derivatives followed by the introduction of methylamino groups. One common method involves the bromination of 1,8-dihydroxyanthraquinone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then reacted with methylamine to introduce the methylamino groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control the temperature, pressure, and concentration of reactants to achieve efficient production. The use of advanced catalytic systems and purification techniques is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in the synthesis of dyes, pigments, and other organic compounds .

Scientific Research Applications

1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool in medical imaging.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and methylamino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can interfere with cellular processes by inhibiting enzyme activity or altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Dihydroxy-4,5-bis(methylamino)anthracene-9,10-dione
  • 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione
  • 1,4-Dibromo-9,10-anthraquinone
  • 1,5-Dibromo-9,10-anthraquinone

Uniqueness

1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione is unique due to the presence of both bromine and methylamino groups, which impart distinct chemical and physical properties. These functional groups enhance its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

62062-72-0

Molecular Formula

C16H12Br2N2O2

Molecular Weight

424.09 g/mol

IUPAC Name

1,8-dibromo-4,5-bis(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C16H12Br2N2O2/c1-19-9-5-3-7(17)11-13(9)16(22)14-10(20-2)6-4-8(18)12(14)15(11)21/h3-6,19-20H,1-2H3

InChI Key

DHHMIZCURSKKQM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=C(C=C1)Br)C(=O)C3=C(C=CC(=C3C2=O)NC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.